molecular formula C16H18N2O6S B051063 4-Hydroxypenicillin V CAS No. 20880-67-5

4-Hydroxypenicillin V

Cat. No.: B051063
CAS No.: 20880-67-5
M. Wt: 366.4 g/mol
InChI Key: DXLWRYXQESUXNE-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypenicillin V is a derivative of phenoxymethylpenicillin, commonly known as penicillin V. It is a beta-lactam antibiotic that exhibits antibacterial properties. The compound is characterized by the presence of a hydroxyl group at the para position of the phenoxyacetic acid moiety, which distinguishes it from penicillin V.

Scientific Research Applications

4-Hydroxypenicillin V has several scientific research applications, including:

Mechanism of Action

Target of Action

4-Hydroxypenicillin V, also known as Penicillin V, is a narrow-spectrum, beta-lactam antimicrobial . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound exerts its bactericidal action by inhibiting bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis eventually leads to the lysis of the bacteria due to the ongoing activity of cell wall autolytic enzymes .

Biochemical Pathways

The biosynthesis of this compound involves the hydroxylation of phenoxymethylpenicillin . The biosynthetic genes and enzymes have been studied in detail, and the most recent “omics” techniques have provided the key to understand the molecular mechanisms underlying the process of strain improvement .

Pharmacokinetics

Phenoxymethylpenicillin is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with penicillin-V at steady state. Total and unbound penicillin-V serum concentrations were determined, and a base population PK model was fitted to the data . There is a paucity of pharmacokinetic data in adults to support the current dosing recommendations .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and eventual bacterial cell death . It has activity against encapsulated bacteria including streptococci, gonococci, and meningococci . It is commonly prescribed for the treatment of pharyngitis where infection with Streptococcus pyogenes is confirmed or suspected .

Safety and Hazards

In case of exposure, it is recommended to flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center . If skin contact occurs, immediately flood affected skin with water while removing and isolating all contaminated clothing . If inhaled, immediately leave the contaminated area and take deep breaths of fresh air . If ingested, do not induce vomiting .

Future Directions

With the rise in antimicrobial resistance and its threat to human health, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This has been reflected by the World Health Organization’s Access, Watch, and Reserve (AwARe) index, which classifies penicillin-V within its Access group . Being designated as an Access antibiotic emphasizes that penicillin-V is a core antibiotic that must be consistently available globally at an appropriate quality, dose, duration, formulation, and price .

Biochemical Analysis

Biochemical Properties

4-Hydroxypenicillin V interacts with various enzymes and proteins in the body. It is known to inhibit the activity of transpeptidase, an enzyme that bacteria use to build their cell walls . By inhibiting this enzyme, this compound prevents bacteria from properly constructing their cell walls, leading to their death .

Cellular Effects

This compound has a significant impact on bacterial cells. It disrupts the cell wall synthesis process, causing the bacterial cells to become weak and eventually lyse or break apart . This compound does not have a significant impact on human cells as human cells do not have cell walls .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the transpeptidase enzyme. This enzyme is responsible for cross-linking the peptidoglycan chains that make up the bacterial cell wall. When this compound binds to the active site of this enzyme, it prevents the enzyme from functioning properly, leading to a halt in cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, bacteria can develop resistance to this antibiotic, reducing its effectiveness . Additionally, this compound can degrade over time, especially if it is not stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At therapeutic doses, it is effective at treating bacterial infections. At high doses, it can cause adverse effects such as allergic reactions .

Metabolic Pathways

This compound is involved in the beta-lactam antibiotic metabolic pathway. It is synthesized from phenoxymethylpenicillin (penicillin V) through the process of hydroxylation .

Transport and Distribution

Like other penicillins, it is likely to be transported in the bloodstream and distributed to various tissues in the body .

Subcellular Localization

As a small molecule, it is likely to be able to diffuse across cell membranes and reach various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypenicillin V can be synthesized through the hydroxylation of penicillin V. This process involves the introduction of a hydroxyl group into the phenoxyacetic acid side chain of penicillin V. The hydroxylation reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the fermentation process of penicillin V. The production involves the use of industrial strains of Penicillium chrysogenum in the presence of phenoxyacetic acid, which serves as a precursor for the penicillin V molecule. The hydroxylation of phenoxyacetic acid leads to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypenicillin V undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .

Comparison with Similar Compounds

    Penicillin V: The parent compound, which lacks the hydroxyl group at the para position.

    Penicillin G: Another beta-lactam antibiotic with a different side chain.

    Ampicillin: A beta-lactam antibiotic with an amino group in the side chain.

    Amoxicillin: Similar to ampicillin but with a hydroxyl group in the side chain.

Uniqueness: 4-Hydroxypenicillin V is unique due to the presence of the hydroxyl group at the para position of the phenoxyacetic acid moiety. This structural modification can influence its antibacterial activity and its interactions with bacterial enzymes, making it a valuable compound for research and development .

Properties

IUPAC Name

(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLWRYXQESUXNE-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Record name P-HYDROXYPENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20508
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074876
Record name 4-Hydroxypenicillin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-67-5
Record name P-HYDROXYPENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20508
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Hydroxypenicillin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypenicillin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYPENICILLIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxypenicillin V
Reactant of Route 2
Reactant of Route 2
4-Hydroxypenicillin V
Reactant of Route 3
4-Hydroxypenicillin V
Reactant of Route 4
Reactant of Route 4
4-Hydroxypenicillin V
Reactant of Route 5
4-Hydroxypenicillin V
Reactant of Route 6
Reactant of Route 6
4-Hydroxypenicillin V
Customer
Q & A

Q1: What is the significance of 4-Hydroxypenicillin V in the context of Penicillin V production?

A: this compound, often referred to as 'impurity D', is a related compound that can arise during the production of Penicillin V. [] Its presence is monitored to ensure the quality and purity of the final Penicillin V product. The research article highlights a method to quantify this compound using High-Performance Liquid Chromatography (HPLC), demonstrating its importance in quality control procedures. []

Q2: Can you elaborate on the analytical method used to quantify this compound in the study?

A: The research employed a specific HPLC method for the analysis. [] Here’s a breakdown:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.